(2-Cyclohexylethyl)(propan-2-yl)amine
Overview
Description
(2-Cyclohexylethyl)(propan-2-yl)amine: is an organic compound belonging to the class of secondary amines. It consists of a cyclohexyl group attached to an ethyl chain, which in turn is connected to an isopropyl group bonded to an amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylethyl)(propan-2-yl)amine typically involves the reaction of cyclohexylethylamine with isopropyl bromide or isopropyl chloride under nucleophilic substitution conditions. The reaction is usually carried out in an inert solvent such as diethyl ether or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
(2-Cyclohexylethyl)(propan-2-yl)amine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Nitro compounds and amine oxides from oxidation reactions.
Various amine derivatives from reduction reactions.
Substituted amines from nucleophilic substitution reactions.
Scientific Research Applications
(2-Cyclohexylethyl)(propan-2-yl)amine: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
(2-Cyclohexylethyl)(propan-2-yl)amine: can be compared with other similar compounds such as N-ethyl-N-isopropylamine and N-methyl-N-propylamine . While these compounds share structural similarities, this compound is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
N-ethyl-N-isopropylamine
N-methyl-N-propylamine
N-ethyl-N-butylamine
N-propyl-N-isopropylamine
Properties
IUPAC Name |
N-(2-cyclohexylethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZROXBBQOUIBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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